2-(5-benzyl-1,3,4-oxadiazol-2-yl)aniline
Description
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a benzyl group and at the 2-position with an aniline moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its electron-withdrawing properties and metabolic stability.
Properties
IUPAC Name |
2-(5-benzyl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-13-9-5-4-8-12(13)15-18-17-14(19-15)10-11-6-2-1-3-7-11/h1-9H,10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJWAYHCKLHXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Key Observations :
- Planarity : X-ray studies confirm coplanarity between the oxadiazole and aniline rings in 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, a feature critical for π-π stacking interactions in biological systems . Bulkier substituents (e.g., benzotriazole-methyl) may distort planarity, reducing binding affinity .
- Electronic Effects : Chlorophenyl (electron-withdrawing) and methylphenyl (electron-donating) groups modulate electronic density on the oxadiazole ring, affecting reactivity and interactions with biological targets .
Analogues :
- 2-[5-(4-Chlorophenyl) Derivative: Synthesized via copper-catalyzed domino reactions, achieving 70–80% yields .
- 2-(1,3,4-Oxadiazol-2-yl)aniline: Prepared via aza-Wittig reaction of (N-isocyanimino)triphenylphosphorane and 2-aminobenzoic acid, yielding 85% .
Comparison :
- Efficiency : Iodine-mediated and electrochemical methods are greener alternatives to traditional metal-catalyzed routes.
- Scope : Benzyl hydrazides may require optimized conditions due to steric hindrance compared to aryl hydrazides.
Physicochemical Properties
- Melting Point : The unsubstituted 2-(1,3,4-oxadiazol-2-yl)aniline melts at 145.3°C , while chlorophenyl and benzyl derivatives likely exhibit higher melting points due to increased molecular weight and intermolecular interactions.
- Solubility : The benzyl derivative is expected to have lower aqueous solubility than chlorophenyl or methylphenyl analogues due to higher hydrophobicity.
- Fluorescence : Derivatives with electron-donating groups (e.g., methylphenyl) show fluorescence properties, suggesting applications in material science .
Q & A
Q. Table 1: Melting Points of Selected Derivatives
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| 2-(5-(4-Chlorophenyl)-oxadiazol-2-yl)aniline | 181–183 | |
| 2-(5-(Naphthalen-2-yl)-oxadiazol-2-yl)aniline | 209–211 |
Q. Table 2: Key Spectral Peaks
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 1,3,4-Oxadiazole (C=N) | 1600–1650 | – |
| Aniline (NH₂) | 3300–3400 | 5.2 (broad, 2H) |
| Aromatic Protons | – | 6.8–8.0 (multiplet) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
